3-(4-Difluoromethoxy-3-methoxy-phenyl)-acrylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10F2O4 |
|---|---|
Molecular Weight |
244.19 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H10F2O4/c1-16-9-6-7(3-5-10(14)15)2-4-8(9)17-11(12)13/h2-6,11H,1H3,(H,14,15) |
InChI Key |
WLTUXAUWAGSABF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The classical approach involves condensing 4-difluoromethoxy-3-methoxybenzaldehyde with malonic acid in the presence of pyridine. This method follows the mechanism of nucleophilic addition-dehydration, typical for α,β-unsaturated acid synthesis.
Procedure
Reactants :
- 4-Difluoromethoxy-3-methoxybenzaldehyde (1 equiv, 196.2 g/mol)
- Malonic acid (1.2 equiv)
- Pyridine (0.1–0.2 equiv as catalyst)
- Ethyl acetate (solvent, 10–15 mL/g substrate)
Conditions :
- Heated at 80–100°C for 4–6 hours under reflux.
- Effervescence (CO₂ evolution) indicates progression.
Workup :
- Neutralize with 10% NaHCO₃, extract with ethyl acetate.
- Acidify filtrate with HCl to precipitate the product.
Advantages and Limitations
- Advantages : High reproducibility, minimal side products.
- Limitations : Requires toxic pyridine, prolonged heating.
Modified Knoevenagel Using Ammonium Bicarbonate
Green Chemistry Approach
To avoid pyridine, ammonium bicarbonate serves as a mild base in a solvent-free or ethyl acetate-mediated system.
Optimized Protocol
Key Data
| Parameter | Value |
|---|---|
| Reaction Time | 2 hours |
| Temperature | 140°C |
| Catalyst Loading | 0.4 equiv NH₄HCO₃ |
| Solvent Efficiency | 10 mL/g ethyl acetate |
Microwave-Assisted Synthesis
Accelerated Method
Microwave irradiation reduces reaction time significantly while maintaining yield.
Steps
Benefits
- 80% reduction in reaction time vs. conventional heating.
- Suitable for high-throughput screening.
Two-Step Synthesis via Intermediate Esterification
Strategy
- Step 1 : Esterify malonic acid to diethyl malonate.
- Step 2 : Condense with aldehyde under basic conditions.
Detailed Process
Esterification :
- Malonic acid + ethanol (excess) → diethyl malonate (H₂SO₄ catalyst).
Condensation :
- Diethyl malonate (1 equiv) + aldehyde (1 equiv) + piperidine (0.1 equiv).
- Reflux in toluene for 8 hours.
- Hydrolyze ester to acid using NaOH/HCl.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Toxicity | Scalability |
|---|---|---|---|---|
| Classical Knoevenagel | 70–78 | 4–6 hours | High | Industrial |
| Ammonium Bicarbonate | 73 | 2 hours | Low | Lab-scale |
| Microwave-Assisted | 68–72 | 0.5 hours | Moderate | Pilot-scale |
| Two-Step Ester Route | 65–70 | 12+ hours | Moderate | Limited |
Critical Reaction Parameters
Solvent Selection
Catalysts
Temperature Control
Challenges and Solutions
Difluoromethoxy Group Stability
Byproduct Formation
- Transesterification : Minimized by stoichiometric malonic acid.
- Polymerization : Controlled by inert atmosphere (N₂/Ar).
Recent Advancements
Enzymatic Catalysis
- Lipases (e.g., Candida antarctica) enable room-temperature synthesis (55% yield, ongoing optimization).
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-3-methoxycinnamic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the cinnamic acid double bond to form the corresponding saturated acid.
Substitution: Electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as sodium chlorite and sulfamic acid in acetonitrile are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of 4-(difluoromethoxy)-3-hydroxycinnamic acid.
Reduction: Formation of 4-(difluoromethoxy)-3-methoxyhydrocinnamic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of 3-(4-Difluoromethoxy-3-methoxy-phenyl)-acrylic acid:
This compound
(C11H10F2O4) is a chemical compound with a molecular weight of 244.19 . Guidechem.com lists suppliers and provides properties, MSDS (Material Safety Data Sheet), and NMR spectra for the compound . ChemicalBook also lists the CAS number 324579-78-4 for this compound .
Potential Applications
While the search results don't provide extensive details on the specific applications of this compound, they do suggest some potential uses based on related compounds and contexts:
- Pharmaceutical Research: The presence of a difluoromethoxy group (OCF2) in similar compounds has shown robust potency with significant efficacy . For example, research on furoxans has identified that 4-OCHF2 tautomers showed noticeable neuroprotective activity .
- Fungicides: Structural modifications of compounds containing a methoxy group have demonstrated excellent control of cucumber powdery mildew and gray mold .
- Cosmetics: Polymers containing fluorine have thermal and chemo-sensitive properties and can be used for the preparation of nanoparticles for the delivery of fragrances .
Case Studies and Data
The search results do not contain comprehensive data tables or well-documented case studies specifically focusing on the applications of this compound. However, one study does include a table of data for related compounds :
Neuroprotective Activity of Furoxans
| Tautomer | % change in viability relative to vehicle mean | |
|---|---|---|
| 1 μM | ||
| R1 = F | 4a (2N) | 11% ± 2 |
| 5a (4N) | −3% ± 4 | |
| R1 = CF3 | 4b (2N) | −9% ± 7 |
| 5b (4N) | 2% ± 23% | |
| R1 = Br | 4c (2N) | −7% ± 2 |
| 5c (4N) | 25% ± 6 | |
| R1 = OCHF2 | 4d (2N) | 54%** ± 11 |
Note: The table shows the impact of different concentrations of the compounds on cell viability.
Further Research
To gain a more complete understanding of the applications of this compound, further research would be needed, focusing on:
- Specific synthesis and properties: Investigating its specific chemical reactions and characteristics.
- Targeted applications: Exploring its use in pharmaceuticals, fungicides, or other relevant industries.
- Experimental studies: Conducting in vitro and in vivo studies to assess its efficacy and safety for potential applications.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-3-methoxycinnamic acid involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation levels of Smad2/3 proteins . This inhibition prevents the formation of the Smad2/3-Smad4 complex, thereby reducing the expression of genes involved in fibrosis .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring significantly influence physical properties (e.g., solubility, melting point) and reactivity. Key comparisons include:
*Calculated based on molecular formula (C₁₂H₁₁F₂O₄).
Key Observations :
- Electron-withdrawing groups (e.g., -OCF₂H, -F) reduce electron density on the phenyl ring, increasing acidity of the acrylic acid moiety compared to methoxy or ethoxy analogues .
- Hydroxyl groups (e.g., caffeic acid) enhance water solubility and antioxidant capacity but reduce metabolic stability .
- Fluorinated substituents (e.g., -OCF₂H, -F) improve resistance to oxidative degradation, making them advantageous in drug design .
Key Observations :
- Fluorinated compounds (e.g., difluoromethoxy derivatives) are understudied in biological assays but share structural motifs with antimicrobial agents like sulfamoylphenylcarbamoyl derivatives .
- Caffeic acid ’s hydroxyl groups confer potent antioxidant activity, whereas methoxy/difluoromethoxy groups may redirect activity toward enzyme inhibition or receptor modulation .
Biological Activity
3-(4-Difluoromethoxy-3-methoxy-phenyl)-acrylic acid, a compound with potential therapeutic applications, has garnered attention in recent research due to its diverse biological activities. This article delves into its biological properties, including its effects on various biological systems, molecular mechanisms, and potential therapeutic uses.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 248.19 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀F₂O₄ |
| Molecular Weight | 248.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 324579-78-4 |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of electron-withdrawing groups like fluorine enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is critical in neuroprotection, as oxidative stress is a key factor in neurodegenerative diseases .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX). These enzymes are crucial in the inflammatory response, and their inhibition can lead to reduced inflammation in various conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. Testing against Escherichia coli and Pseudomonas aeruginosa revealed moderate inhibitory effects, indicating its potential as a therapeutic agent in treating bacterial infections .
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Interactions : The difluoromethoxy group enhances the electrophilic nature of the compound, allowing it to interact effectively with biological macromolecules such as proteins and nucleic acids.
- Inhibition of Enzymatic Pathways : By inhibiting COX and LOX pathways, the compound reduces the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.
- Antioxidant Mechanisms : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Study on Neuroprotective Effects
A study evaluated the neuroprotective effects of similar compounds in vitro using PC12 cells subjected to oxygen-glucose deprivation (OGD). Results indicated that compounds with structural similarities provided significant protection against cell death induced by oxidative stress . The findings suggest that this compound may also possess similar protective effects.
Antimicrobial Efficacy Assessment
In a series of experiments assessing antimicrobial efficacy, derivatives of the compound were tested against various pathogens. The results demonstrated that certain analogs exhibited better activity compared to standard antibiotics, highlighting the potential for development into new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
